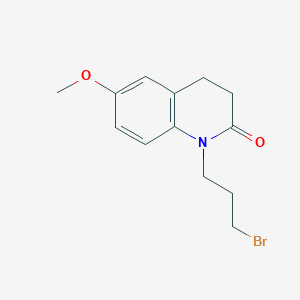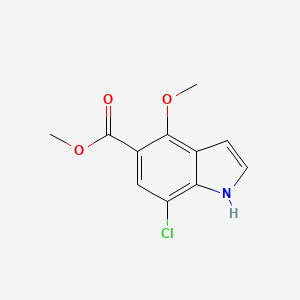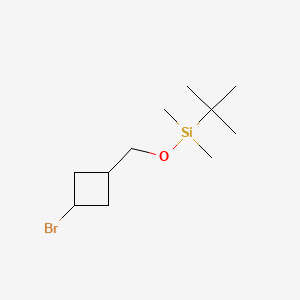
((3-Bromocyclobutyl)methoxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane is an organosilicon compound with the molecular formula C11H23BrOSi. This compound is characterized by the presence of a bromine atom attached to a cyclobutane ring, which is further substituted with a tert-butyl-dimethylsilyl-protected hydroxymethyl group. The compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromine Atom: Bromination of the cyclobutane ring is achieved using bromine (Br2) or N-bromosuccinimide (NBS) under radical conditions.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions (e.g., TBAF) to yield the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, KCN) in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.
Major Products
Substitution: Various substituted cyclobutanes.
Deprotection: 1-Hydroxy-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane.
Oxidation: 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutanone.
Scientific Research Applications
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is displaced by a nucleophile through an S_N2 mechanism.
Deprotection Reactions: The tert-butyldimethylsilyl group is cleaved by fluoride ions, releasing the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group is oxidized to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane can be compared with other similar compounds such as:
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclopentane: Similar structure but with a cyclopentane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexane: Similar structure but with a cyclohexane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cycloheptane: Similar structure but with a cycloheptane ring.
The uniqueness of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane lies in its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its larger ring analogs.
Properties
Molecular Formula |
C11H23BrOSi |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(3-bromocyclobutyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10H,6-8H2,1-5H3 |
InChI Key |
SOMPARJPIZVRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



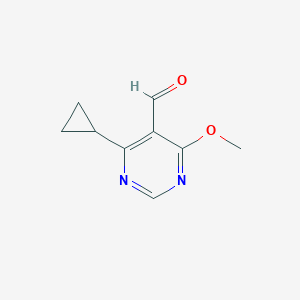
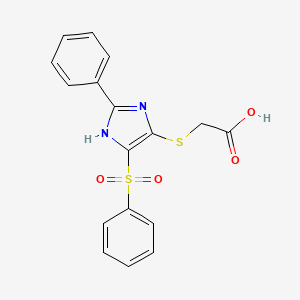
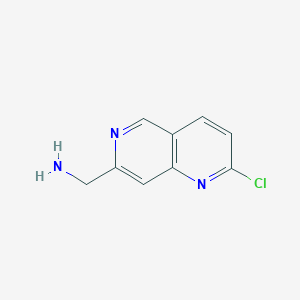

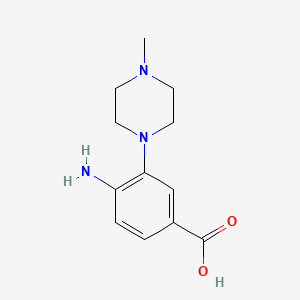
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)
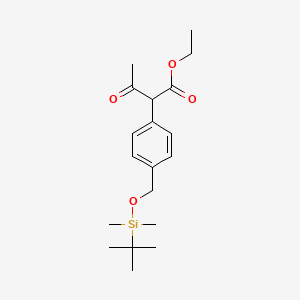
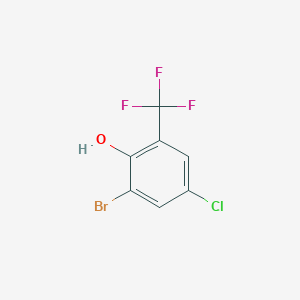
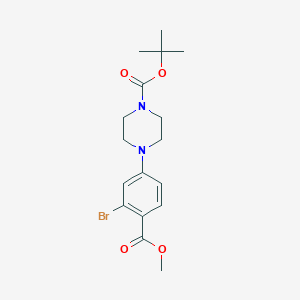
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
